3-Bromo-5-cyclobutyl-1,2,4-oxadiazole
Overview
Description
“3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This class of compounds is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which includes “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” contains a total of 18 bonds. There are 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 four-membered ring (cyclobutyl), and 1 five-membered ring (1,2,4-oxadiazole) .
Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities in the synthesized derivatives of 1,3,4-oxadiazoles, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, play a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Scientific Research Applications
Antimicrobial and Antiprotozoal Activities
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole derivatives have been explored for their antimicrobial properties. A study by Ustabaş et al. (2020) found that a similar compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, demonstrated low effectiveness against certain bacterial species and high antileishmanial activity. Additionally, Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones exhibiting anti-protozoal activity (Ustabaş et al., 2020)(Dürüst et al., 2012).
Anti-inflammatory Properties
Compounds with the 1,3,4-oxadiazole moiety, closely related to 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole, have shown notable anti-inflammatory characteristics. Santhanalakshmi et al. (2022) demonstrated that some synthesized 1,3,4-oxadiazole derivatives possessed significant anti-inflammatory activity (Santhanalakshmi et al., 2022).
Synthesis and Chemical Properties
The synthesis and chemical properties of related 1,3,4-oxadiazole compounds have been extensively studied. Choi et al. (1982) described a deoxygenative coupling reaction involving 3-bromo-5-phenyl-1,2,4-oxadiazole. This research contributes to understanding the chemical behavior of similar compounds (Choi et al., 1982).
Anti-Cancer Properties
Studies have indicated the potential of 1,3,4-oxadiazole derivatives in cancer treatment. For instance, Liszkiewicz et al. (2003) found that certain 1,3,4-oxadiazole derivatives showed cytotoxic activity against human tumor cell lines, suggesting a possible avenue for developing cancer therapeutics (Liszkiewicz et al., 2003).
Synthesis Techniques and Applications
Several studies focus on the synthesis techniques and applications of 1,3,4-oxadiazole derivatives. Hemming et al. (2013) discussed the synthesis of 1,2,4-oxadiazoles, a related compound class, showcasing their significance in medicinal chemistry and material sciences (Hemming et al., 2013).
Future Directions
The future directions for “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their biological activities and potential applications in drug discovery . The focus of future research could be on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .
properties
IUPAC Name |
3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMGFYKJQTKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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